molecular formula C9H8BrFO3 B2970169 Methyl 4-bromo-5-fluoro-2-methoxybenzoate CAS No. 1084953-18-3

Methyl 4-bromo-5-fluoro-2-methoxybenzoate

Cat. No.: B2970169
CAS No.: 1084953-18-3
M. Wt: 263.062
InChI Key: VAPUNEHFHYGOIX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-fluoro-2-methoxybenzoate (CAS: Not explicitly provided in evidence, but referenced as "10-F758602" in CymitQuimica’s catalog ) is a fluorinated and brominated aromatic ester with a methoxy substituent. Structurally, it features a benzoate core substituted with bromine at position 4, fluorine at position 5, and a methoxy group at position 2, esterified with a methyl group. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of heterocyclic compounds and bioactive molecules.

Properties

IUPAC Name

methyl 4-bromo-5-fluoro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPUNEHFHYGOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-5-fluoro-2-methoxybenzoate can be synthesized through several methods. One common method involves the bromination and fluorination of methyl 2-methoxybenzoate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-bromo-5-fluoro-2-methoxybenzoate is used in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The presence of bromine, fluorine, and methoxy groups enhances its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : Methyl 5-bromo-4-fluoro-2-methoxybenzoate (CAS: 1193162-25-2) differs only in the positions of bromine and fluorine. This subtle change may alter electronic effects and reactivity, impacting its utility in coupling reactions (e.g., Suzuki-Miyaura) .
  • Functional Group Substitution : Replacing the methoxy group with hydroxyl (CAS: 1644-71-9) increases acidity (pKa ~10–12 for –OH vs. ~15–16 for –OCH₃), making it more reactive in nucleophilic substitutions .
  • Ester vs. Acid Forms: The carboxylic acid analogs (e.g., CAS: 95383-26-9) lack the methyl ester, reducing solubility in non-polar solvents but enhancing hydrogen-bonding capacity .

Physicochemical and Reactivity Comparisons

Methyl 4-bromo-5-fluoro-2-methoxybenzoate vs. Methyl 5-bromo-2-fluoro-4-methylbenzoate

The latter (CAS: 1378655-77-6) features a methyl group at position 4 instead of bromine and fluorine.

Bromomethyl-Substituted Derivatives

Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate (CAS: 2253789-54-5) introduces a bromomethyl (–CH₂Br) group at position 2.

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound Methyl 5-bromo-4-fluoro-2-methoxybenzoate Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
Molecular Formula C₉H₇BrFO₃ C₉H₇BrFO₃ C₈H₅BrFO₃
Molar Mass (g/mol) ~258–260 (estimated) ~258–260 (estimated) ~245–247 (estimated)
Key Functional Groups –Br, –F, –OCH₃, ester –Br, –F, –OCH₃, ester –Br, –F, –OH, ester
Solubility (Polar Solvents) Moderate Moderate High

Table 2: Commercial Availability and Pricing (CymitQuimica)

Compound Name Available Quantities Price Range (€)
This compound 100mg–2g Inquire
6-Methoxy-benzo[b]thiophene-2-carboxylic acid 250mg–5g Inquire

Research Findings and Trends

  • Electronic Effects: Fluorine’s electron-withdrawing nature enhances the electrophilicity of the aromatic ring, favoring meta-directing reactions in the target compound compared to its non-fluorinated analogs .
  • Synthetic Utility : The hydroxy analog (CAS: 1644-71-9) is preferred in prodrug synthesis due to its ease of esterification , while bromomethyl derivatives (CAS: 2253789-54-5) are gaining traction in polymer chemistry .
  • Challenges: Limited commercial availability of the target compound necessitates in-house synthesis, often via esterification of 4-bromo-5-fluoro-2-methoxybenzoic acid under acidic conditions .

Biological Activity

Methyl 4-bromo-5-fluoro-2-methoxybenzoate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other therapeutic properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on the aromatic ring, alongside a methoxy group. Its molecular formula is C9H8BrFO3C_9H_8BrFO_3, with a molecular weight of approximately 249.04 g/mol. The compound's structure allows for various reactions, making it versatile for synthetic applications.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Research indicates that compounds with similar structural features often interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In vitro assays have demonstrated effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Bacillus cereus10100

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Studies have shown that it may inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. For instance, assays measuring tumor necrosis factor-alpha (TNF-α) levels indicated a reduction when treated with this compound.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interactions with specific enzymes or receptors may play a pivotal role in its pharmacological profile. Research into the compound's binding affinities and interaction pathways continues to elucidate its therapeutic potential.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against various pathogenic bacteria. The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 100 µg/mL, supporting its potential use as an antibacterial agent.
  • Inflammation Model : In an animal model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to control groups, highlighting its anti-inflammatory properties.

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